molecular formula C18H20FN3O2S B14751387 ProMMP-9 inhibitor-3c

ProMMP-9 inhibitor-3c

Cat. No.: B14751387
M. Wt: 361.4 g/mol
InChI Key: FNJYGVDTJGJMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ProMMP-9 inhibitor-3c is a potent and specific inhibitor of proMMP-9, a member of the matrix metalloproteinase family. This compound specifically binds to the hemopexin-like domain of proMMP-9, disrupting its homodimerization and preventing its association with integrins and CD44. This disruption leads to the dissociation of the epidermal growth factor receptor, resulting in decreased phosphorylation of Src and its downstream target proteins, focal adhesion kinase, and paxillin .

Preparation Methods

The synthesis of ProMMP-9 inhibitor-3c involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes:

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.

Chemical Reactions Analysis

ProMMP-9 inhibitor-3c undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ProMMP-9 inhibitor-3c has several scientific research applications, including:

Mechanism of Action

ProMMP-9 inhibitor-3c exerts its effects by specifically binding to the hemopexin-like domain of proMMP-9. This binding disrupts the homodimerization of proMMP-9, preventing its association with integrins and CD44. As a result, the epidermal growth factor receptor dissociates, leading to decreased phosphorylation of Src and its downstream targets, focal adhesion kinase, and paxillin. This disruption ultimately inhibits cancer cell invasion and angiogenesis .

Comparison with Similar Compounds

ProMMP-9 inhibitor-3c is unique in its specific binding to the hemopexin-like domain of proMMP-9. Similar compounds include:

These compounds share similarities in their mechanisms of action but differ in their binding affinities, specificities, and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C18H20FN3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]butanamide

InChI

InChI=1S/C18H20FN3O2S/c19-12-7-9-13(10-8-12)20-16(23)6-3-11-25-18-21-15-5-2-1-4-14(15)17(24)22-18/h7-10H,1-6,11H2,(H,20,23)(H,21,22,24)

InChI Key

FNJYGVDTJGJMMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)SCCCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.